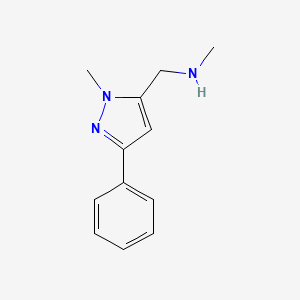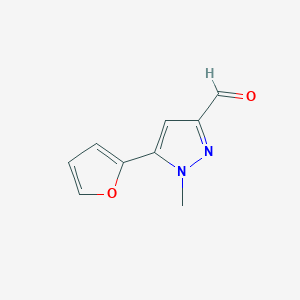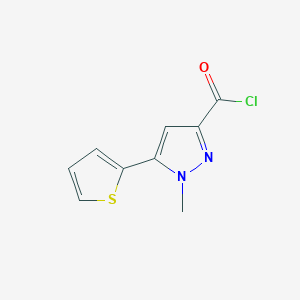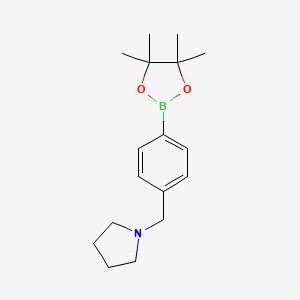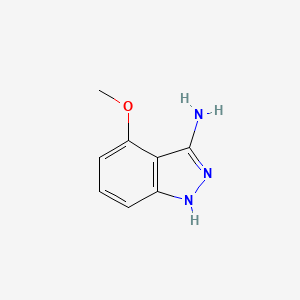
4-甲氧基-1H-吲唑-3-胺
描述
4-methoxy-1H-indazol-3-amine is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methoxy-1H-indazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-methoxy-1H-indazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-1H-indazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吲唑衍生物的合成
- 4-甲氧基-1H-吲唑-3-胺已用于合成各种吲唑衍生物。例如,将其用二氯化亚锡在烷硫醇中处理,然后用吡啶中的 4-甲氧基苯磺酰氯偶联,产生 N-(4-烷基硫代吲唑-7-基)-4-甲氧基苯磺酰胺。这些化合物在化学合成和分子改性中得到应用(Kouakou 等,2015)。
抗增殖活性
- 研究表明,由 4-甲氧基-1H-吲唑-3-胺合成的某些化合物对癌细胞系表现出显着的抑制活性。这表明在抗癌剂开发中的潜在应用(Lu 等,2021)。
有机合成中的方法学创新
- 该化合物已用于合成 1H-吲唑的新方法,利用亚硝基苯和涉及铑和铜的催化体系。这反映了它在推进有机合成技术中的作用(Wang 和 Li,2016)。
晶体结构分析
- 涉及 4-甲氧基-1H-吲唑-3-胺的研究为晶体学做出了贡献,有助于理解相关化合物的结构方面。这对于药物设计和材料科学至关重要(Yang 等,2007)。
修改用于医疗应用的水凝胶
- 在材料科学和医疗应用领域,4-甲氧基-1H-吲唑-3-胺参与了水凝胶的功能性改性,例如聚乙烯醇/丙烯酸水凝胶。这些改性对抗菌和抗真菌活性有影响,在医疗应用中显示出潜力(Aly 和 El-Mohdy,2015)。
总之,4-甲氧基-1H-吲唑-3-胺在包括有机合成在内的各个科学研究领域发挥着重要作用
4-甲氧基-1H-吲唑-3-胺的科学研究应用
1. 吲唑衍生物的催化合成
4-甲氧基-1H-吲唑-3-胺用于合成吲唑衍生物的催化体系。例如,SnCl2/RSH 催化体系促进了 4-烷基硫代吲唑衍生物的合成,这些衍生物以其结构和化学性质为特征(Kouakou 等,2015)。
2. 抗癌抗增殖活性
该化合物已用于合成具有抗增殖活性的分子,特别是针对某些癌细胞系。这表明其在抗癌治疗剂开发中的潜力(Lu 等,2021)。
3. 有机合成中的进展
在有机合成领域,4-甲氧基-1H-吲唑-3-胺有助于开发新方法。例如,它参与了通过协同铑/铜催化高效合成 1H-吲唑(Wang 和 Li,2016)。
4. 晶体结构分析
涉及 4-甲氧基-1H-吲唑-3-胺的研究还有助于了解相关化合物的晶体结构,这对于包括药物设计在内的各种科学应用至关重要(Yang 等,2007)。
5. 用于医疗应用的水凝胶改性
该化合物在改性水凝胶(例如聚乙烯醇/丙烯酸水凝胶)中发挥作用,用于潜在的医疗应用。这些改性可以增强聚合物的抗菌和抗真菌活性(Aly 和 El-Mohdy,2015)。
作用机制
Target of Action
4-Methoxy-1H-indazol-3-amine is a derivative of indazole, which has been shown to have significant antitumor activity . The primary targets of this compound are believed to be the Bcl2 family members and the p53/MDM2 pathway . These targets play crucial roles in cell apoptosis and cell cycle regulation .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition affects apoptosis and the cell cycle in a concentration-dependent manner . In particular, it has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .
Biochemical Pathways
The compound’s interaction with its targets affects the apoptosis pathway and the cell cycle . By inhibiting Bcl2 family members and the p53/MDM2 pathway, the compound can induce apoptosis and affect the cell cycle . This results in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .
Result of Action
The compound exhibits promising inhibitory effects against certain cancer cell lines . For example, it has shown a promising inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM . Moreover, this compound has shown great selectivity for normal cells .
未来方向
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on the development of these heterocycles with better biological activities . For instance, compound 6o could be a promising scaffold to develop an effective and low-toxic anticancer agent .
生化分析
Biochemical Properties
4-Methoxy-1H-indazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with tyrosine kinases, where 4-methoxy-1H-indazol-3-amine acts as an inhibitor. This inhibition can affect cell signaling pathways that are crucial for cell proliferation and survival . Additionally, 4-methoxy-1H-indazol-3-amine has been shown to interact with the Bcl-2 family of proteins, which are involved in regulating apoptosis .
Cellular Effects
The effects of 4-methoxy-1H-indazol-3-amine on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of cancer cells, including lung cancer (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and hepatoma (Hep-G2) cells . This compound influences cell function by modulating cell signaling pathways, such as the p53/MDM2 pathway, and altering gene expression related to apoptosis and cell cycle regulation . Furthermore, 4-methoxy-1H-indazol-3-amine affects cellular metabolism by disrupting metabolic pathways essential for cancer cell survival .
Molecular Mechanism
At the molecular level, 4-methoxy-1H-indazol-3-amine exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, leading to the inhibition of their activity . This binding prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell signaling pathways that promote cell growth and survival. Additionally, 4-methoxy-1H-indazol-3-amine can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to its antiproliferative and pro-apoptotic effects on cancer cells.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-methoxy-1H-indazol-3-amine in laboratory settings have been studied to understand its temporal effects. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 4-methoxy-1H-indazol-3-amine maintains its efficacy in inhibiting cancer cell proliferation and inducing apoptosis even after extended periods of exposure . These findings suggest that the compound has a sustained impact on cellular function in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of 4-methoxy-1H-indazol-3-amine vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound effectively inhibit tumor growth without causing significant toxicity . At higher doses, 4-methoxy-1H-indazol-3-amine can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
4-Methoxy-1H-indazol-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, 4-methoxy-1H-indazol-3-amine can influence metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production . These interactions contribute to its overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of 4-methoxy-1H-indazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in cancer cells, where it exerts its therapeutic effects . The compound’s distribution is influenced by its interaction with membrane transporters, which facilitate its uptake and localization within target cells . This selective accumulation enhances its efficacy in targeting cancer cells while minimizing off-target effects.
Subcellular Localization
4-Methoxy-1H-indazol-3-amine exhibits specific subcellular localization, which is critical for its activity and function. It has been found to localize primarily in the cytoplasm and nucleus of cancer cells . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The presence of 4-methoxy-1H-indazol-3-amine in these subcellular regions allows it to interact with key biomolecules involved in cell signaling and gene expression, thereby exerting its therapeutic effects.
属性
IUPAC Name |
4-methoxy-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-6-4-2-3-5-7(6)8(9)11-10-5/h2-4H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAMRGWQDJMEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594723 | |
| Record name | 4-Methoxy-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-07-8 | |
| Record name | 4-Methoxy-1H-indazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886362-07-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride](/img/structure/B1320472.png)

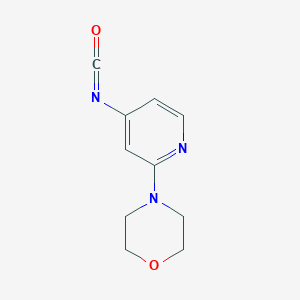

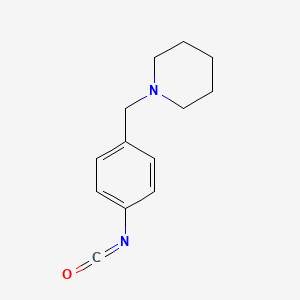
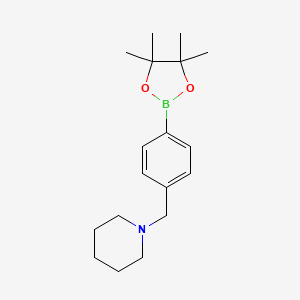
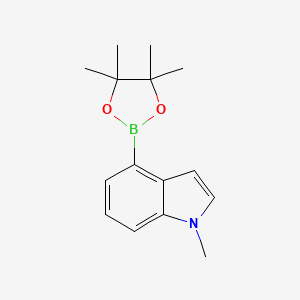
![N-[2-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1320482.png)

